

Physicochemical characteristics of 5-(Methylsulfonyl)-1H-indazole

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Compound of Interest

Compound Name: 5-(Methylsulfonyl)-1H-indazole

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An In-Depth Technical Guide to the Physicochemical Characteristics of **5-(Methylsulfonyl)-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methylsulfonyl)-1H-indazole is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. Its indazole core, functionalized with a potent electron-withdrawing methylsulfonyl group, imparts a unique set of physicochemical properties that are critical for its application in the synthesis of biologically active compounds, particularly kinase inhibitors for therapeutic use.^[1] This guide provides a comprehensive analysis of the structural, physical, and spectroscopic characteristics of **5-(Methylsulfonyl)-1H-indazole**. While some experimental data for this specific molecule is not publicly available, this paper synthesizes information from analogous structures and established chemical principles to provide authoritative predictions and standardized protocols for its empirical characterization. We will delve into its molecular structure, predicted physicochemical parameters such as solubility, pKa, and lipophilicity, and its expected spectroscopic profile. Furthermore, this guide furnishes detailed, field-proven experimental workflows for determining these key properties, empowering researchers to validate and expand upon the data presented herein.

Molecular Identity and Structural Framework

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. **5-(Methylsulfonyl)-1H-indazole** is built upon the indazole scaffold, a bicyclic aromatic system composed of a fused benzene and pyrazole ring.[2][3] The defining feature of this particular derivative is the methylsulfonyl (-SO₂CH₃) substituent at the C5 position of the benzene ring. This group is strongly electron-withdrawing and significantly influences the electronic environment and, consequently, the reactivity and physical properties of the entire molecule.

Figure 1: 2D structure of **5-(Methylsulfonyl)-1H-indazole** with IUPAC numbering.

Table 1: Core Molecular Identifiers

| Property | Value | Source(s) |
|------------------|--|---|
| Chemical Formula | C₈H₈N₂O₂S | [1] [4] [5] |
| Molecular Weight | 196.23 g/mol | [1] [4] [5] |
| CAS Number | 1268816-48-3 | [4] [5] [6] |
| IUPAC Name | 5-(methylsulfonyl)-1H-indazole | [4] |
| Appearance | White to brown solid | [4] |

| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 |[\[4\]](#) |

Key Physicochemical Characteristics

The utility of a molecule in drug development is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the known and predicted properties for **5-(Methylsulfonyl)-1H-indazole**.

Table 2: Summary of Physicochemical Properties

| Parameter | Value / Predicted Range | Significance in Drug Development |
|------------------------|--|--|
| Melting Point | Not available; requires experimental determination. (Note: Parent 1H-indazole melts at 147-149 °C[7]) | Defines purity, solid-state stability, and aids in formulation development. |
| Aqueous Solubility | Predicted to have enhanced solubility due to the polar sulfonyl group.[1] Requires experimental determination. | Crucial for bioavailability. Poor solubility is a major hurdle in drug development. |
| pKa (Acidity/Basicity) | Not available. Predicted to be a stronger acid and weaker base than parent indazole (pKa ≈ 13.86 and 1.04, respectively[7]). | Determines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding. |

| LogP (Lipophilicity) | Not available; requires experimental or computational determination. | A key predictor of membrane permeability and ADME properties, central to Lipinski's Rule of 5.[8]
|

Acidity and Basicity (pKa)

The indazole ring is amphoteric, meaning it can act as both a weak acid (deprotonation of N1-H) and a weak base (protonation at N2).[7] For the parent 1H-indazole, the acidic pKa is ~13.86, and the basic pKa (for the conjugate acid) is ~1.04.[7] The presence of the strongly electron-withdrawing methylsulfonyl group at the C5 position is expected to:

- **Increase Acidity:** By stabilizing the resulting indazolate anion through inductive effects, it will lower the pKa of the N1-H proton, making it a stronger acid than the parent indazole.
- **Decrease Basicity:** By withdrawing electron density from the pyrazole ring, it will make the lone pair on the N2 nitrogen less available for protonation, thus lowering the pKa of the conjugate acid (making it a weaker base).

Accurate determination of pKa is essential as the ionization state of a drug candidate at physiological pH (typically 7.4) dictates its interaction with biological targets and its ability to cross cellular membranes.

Lipophilicity (LogP)

The partition coefficient (LogP) is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). It is a critical measure of lipophilicity. According to Lipinski's Rule of 5, a LogP value of less than 5 is one of the key indicators of good oral bioavailability for a drug candidate.^[8] While the polar sulfonyl group enhances water solubility, the bicyclic aromatic core contributes to lipophilicity. Therefore, the LogP of **5-(Methylsulfonyl)-1H-indazole** represents a balance of these opposing characteristics and must be determined experimentally to predict its ADME behavior.

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and quality control. While specific spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds.^{[9][10][11]}

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
|---|----------------------|---------------------------------------|--|
| ¹ H NMR (in DMSO-d ₆) | N-H Proton | δ 13.0 - 13.5 ppm (broad singlet) | Acidic proton on the pyrazole ring. |
| | Aromatic Protons | δ 7.5 - 8.5 ppm (multiplets) | Protons on the indazole ring system. |
| | Methyl Protons | δ 3.2 - 3.4 ppm (singlet) | Protons of the -SO ₂ CH ₃ group. |
| ¹³ C NMR (in DMSO-d ₆) | Aromatic Carbons | δ 110 - 145 ppm | Carbons of the bicyclic indazole core. |
| | Methyl Carbon | δ 40 - 45 ppm | Carbon of the -SO ₂ CH ₃ group. |
| Infrared (IR) | N-H Stretch | 3100 - 3300 cm ⁻¹ (broad) | Stretching vibration of the N-H bond in the pyrazole ring. |
| | Aromatic C-H Stretch | 3000 - 3100 cm ⁻¹ | Stretching of C-H bonds on the aromatic ring. |

| | S=O Stretch | 1300 - 1350 cm⁻¹ (asymmetric, strong) 1140 - 1160 cm⁻¹ (symmetric, strong) |
Characteristic strong absorptions for the sulfonyl group. |

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, standardized experimental protocols are required. The following sections detail the methodologies for determining the key physicochemical properties of **5-(Methylsulfonyl)-1H-indazole**.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility and is considered the gold standard.

Objective: To determine the saturation concentration of the compound in water at a specified temperature.

Methodology:

- Preparation: Add an excess amount of **5-(Methylsulfonyl)-1H-indazole** to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, clean glass flask.
- Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm saturation.
- Phase Separation: Allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Sampling: Carefully extract an aliquot of the clear supernatant.
- Quantification: Dilute the supernatant with a suitable mobile phase and analyze its concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve prepared with known concentrations of the compound.



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Figure 2: Workflow for the shake-flask solubility determination method.

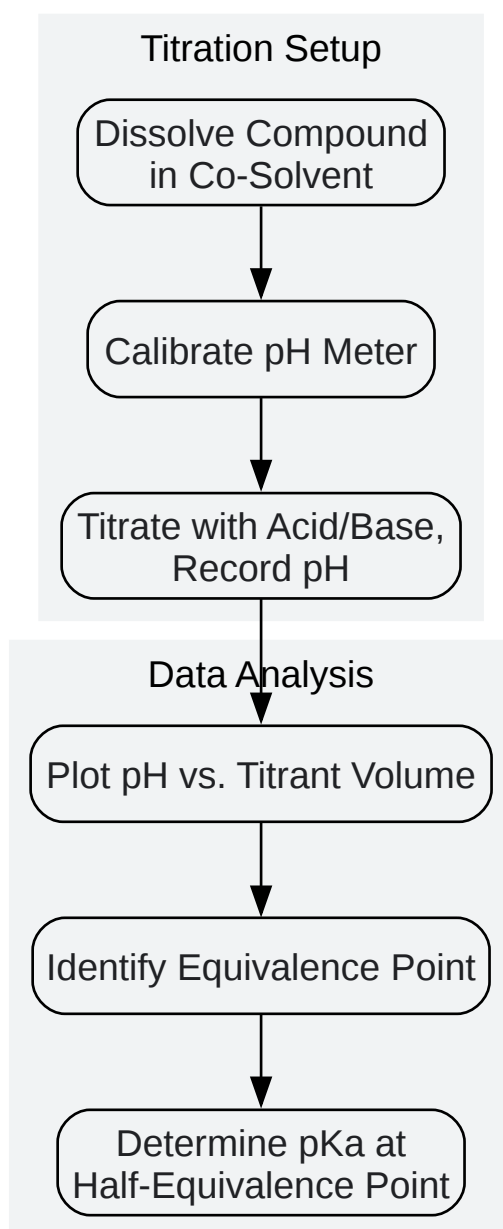
Protocol for pKa Determination (Potentiometric Titration)

This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).

Objective: To determine the acidic and basic dissociation constants.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a sample of **5-(Methylsulfonyl)-1H-indazole** in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
- **Calibration:** Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
- **Acidic Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
- **Basic Titration:** In a separate experiment, titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). First-derivative plots can be used to accurately identify the equivalence points.



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Figure 3: Workflow for pKa determination by potentiometric titration.

Protocol for LogP Determination (Shake-Flask Method)

This protocol is based on the standard OECD Guideline 107.

Objective: To measure the partition coefficient between n-octanol and water.

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate.
- **Sample Preparation:** Dissolve **5-(Methylsulfonyl)-1H-indazole** in the aqueous phase at a concentration well below its solubility limit.
- **Partitioning:** Combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol in a sealed flask.
- **Equilibration:** Gently agitate the flask at a constant temperature (e.g., 25 °C) for several hours to allow the compound to partition between the two phases.
- **Phase Separation:** Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
- **Quantification:** Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- **Calculation:** Calculate LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.

Conclusion

5-(Methylsulfonyl)-1H-indazole is a valuable heterocyclic intermediate whose utility in pharmaceutical research is intrinsically linked to its physicochemical properties. This guide has established its core molecular identity and provided an authoritative framework for its characterization. The presence of the electron-withdrawing methylsulfonyl group is predicted to increase the acidity of the N-H proton, decrease the basicity of the pyrazole ring, and enhance aqueous solubility. While definitive experimental values for melting point, solubility, pKa, and LogP require empirical validation, the standardized protocols provided herein offer a clear pathway for researchers to obtain this critical data. A thorough understanding of these characteristics is paramount for leveraging this molecule's full potential in the rational design and development of novel therapeutics.

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